molecular formula C16H12BrN5O3S B2725621 2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole CAS No. 328017-22-7

2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole

Cat. No.: B2725621
CAS No.: 328017-22-7
M. Wt: 434.27
InChI Key: WLGRRKPPBAUEOM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a fused bicyclic 5,6 heterocycle known as imidazopyridine, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The introduction of fused bicyclic rings such as naphthyl, indole, and benzo[d]oxazole maintained anti-TB activity with a reduction of lipophilicity compared to Q203 (AlogP, 4.3–3.2), but compounds were rapidly metabolized in human and mouse liver microsomes .

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds structurally related to "2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole" has yielded notable insights into their synthesis and potential biological activities. For instance, compounds within the nitroimidazole category have demonstrated promising antitubercular properties, with certain derivatives showing efficacy against multidrug-resistant tuberculosis, alongside activity against neglected tropical diseases such as Chagas disease (Thompson et al., 2017). This highlights the potential of these compounds in contributing to the development of new therapeutic agents against infectious diseases.

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of benzimidazole derivatives have been extensively studied. For example, benzimidazole Schiff bases and thiosemicarbazides have shown good antihypertensive α-blocking activity alongside low toxicity, suggesting a dual-functional application in both antimicrobial treatments and blood pressure management (Abdel-Wahab et al., 2008). Additionally, new benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have been synthesized and screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities, further indicating the versatile biological activities of these compounds (Menteşe et al., 2015).

Future Directions

The compound’s imidazo[1,2-a]pyridine structure has been recognized for its wide range of applications in medicinal chemistry, particularly in the development of new TB drugs . This suggests potential future directions in drug discovery research, particularly in the fight against multidrug-resistant and extensively drug-resistant TB .

Properties

IUPAC Name

2-[(3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-5-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5O3S/c1-8-5-9(2)21-14(17)12(19-15(21)18-8)7-26-16-20-11-6-10(22(23)24)3-4-13(11)25-16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGRRKPPBAUEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NC4=C(O3)C=CC(=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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